molecular formula C20H24BrClN4O2 B13732647 3-(p-Chlorophenyl)-2-(3-diethylaminopropoxy)-4H-pyrazino(1,2-a)pyrimidin-4-one hydrobromide CAS No. 18472-22-5

3-(p-Chlorophenyl)-2-(3-diethylaminopropoxy)-4H-pyrazino(1,2-a)pyrimidin-4-one hydrobromide

Cat. No.: B13732647
CAS No.: 18472-22-5
M. Wt: 467.8 g/mol
InChI Key: AETBTTHZZYVNFP-UHFFFAOYSA-N
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Description

3-(p-Chlorophenyl)-2-(3-diethylaminopropoxy)-4H-pyrazino(1,2-a)pyrimidin-4-one hydrobromide is a synthetic organic compound. It is characterized by its complex molecular structure, which includes a pyrazino-pyrimidinone core, a chlorophenyl group, and a diethylaminopropoxy side chain. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-Chlorophenyl)-2-(3-diethylaminopropoxy)-4H-pyrazino(1,2-a)pyrimidin-4-one hydrobromide typically involves multiple steps:

    Formation of the Pyrazino-Pyrimidinone Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of the Diethylaminopropoxy Side Chain: This step often involves nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve:

    Use of Catalysts: To enhance reaction rates.

    Controlled Temperature and Pressure: To ensure the stability of intermediates and final products.

    Purification Techniques: Such as recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the diethylaminopropoxy side chain.

    Reduction: Reduction reactions could target the pyrazino-pyrimidinone core.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially involving the chlorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Including halogens, alkylating agents, and nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity Studies: Researchers may investigate its potential as a bioactive molecule, including its interactions with biological targets.

Medicine

    Pharmacological Research: The compound might be studied for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

    Chemical Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which 3-(p-Chlorophenyl)-2-(3-diethylaminopropoxy)-4H-pyrazino(1,2-a)pyrimidin-4-one hydrobromide exerts its effects would depend on its specific interactions with molecular targets. Potential pathways might include:

    Binding to Enzymes or Receptors: Modulating their activity.

    Interference with Cellular Processes: Such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(p-Chlorophenyl)-2-(3-dimethylaminopropoxy)-4H-pyrazino(1,2-a)pyrimidin-4-one
  • 3-(p-Chlorophenyl)-2-(3-diethylaminopropoxy)-4H-pyrazino(1,2-a)pyrimidin-4-one hydrochloride

Uniqueness

The unique structural features of 3-(p-Chlorophenyl)-2-(3-diethylaminopropoxy)-4H-pyrazino(1,2-a)pyrimidin-4-one hydrobromide, such as the specific arrangement of functional groups, may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

18472-22-5

Molecular Formula

C20H24BrClN4O2

Molecular Weight

467.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-[3-(diethylamino)propoxy]pyrazino[1,2-a]pyrimidin-4-one;hydrobromide

InChI

InChI=1S/C20H23ClN4O2.BrH/c1-3-24(4-2)11-5-13-27-19-18(15-6-8-16(21)9-7-15)20(26)25-12-10-22-14-17(25)23-19;/h6-10,12,14H,3-5,11,13H2,1-2H3;1H

InChI Key

AETBTTHZZYVNFP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCOC1=C(C(=O)N2C=CN=CC2=N1)C3=CC=C(C=C3)Cl.Br

Origin of Product

United States

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